molecular formula C14H15ClN4OS B2668608 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 900009-06-5

1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No. B2668608
CAS RN: 900009-06-5
M. Wt: 322.81
InChI Key: DLHIEBUTZWIBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea, also known as CPUPU, is a small molecule compound that has been the subject of extensive scientific research. CPUPU is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways. PKC is involved in a wide range of physiological processes, including cell proliferation, differentiation, and survival. Therefore, CPUPU has been investigated for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Environmental Exposure and Health Impacts

Research on environmental exposure to chemicals, including organophosphate pesticides and related compounds, highlights the importance of monitoring and assessing chemical residues in human populations. Studies such as those by Wolff et al. (2007), who investigated prenatal pesticide and PCB exposures and their effects on birth outcomes, underscore the significance of understanding chemical exposure pathways and potential health risks associated with these compounds (Wolff et al., 2007).

Biomarker Analysis for Exposure Assessment

The development and application of biomarkers for the assessment of chemical exposure are crucial for environmental health studies. Barr et al. (2010) detailed the urinary concentrations of metabolites of pyrethroid insecticides in the U.S. population, providing a framework for assessing exposure to specific chemicals through biomarker analysis (Barr et al., 2010).

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHIEBUTZWIBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea

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